Molybdenum hexafluoride

Descripción

Propiedades

IUPAC Name |

hexafluoromolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCOZMCCEKDUPY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

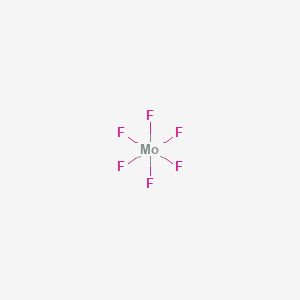

Canonical SMILES |

F[Mo](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Mo | |

| Record name | molybdenum hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064834 | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White volatile solid; Very hygroscopic; Hydrolyzed by water; Evolves blue-white clouds in moist air; [Merck Index] Light yellow liquid; Melting point = 17.5 deg C; [MSDSonline] | |

| Record name | Molybdenum hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-77-9 | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM HEXAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLT5J123W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Optimization

Elevating temperatures beyond 60°C accelerates reaction kinetics but risks sublimation losses due to MoF₆’s low boiling point (34°C). Industrial implementations use nickel-based alloys with platinum linings to balance cost and durability.

Fluorination of Molybdenum Trioxide

A patented method employs molybdenum trioxide (MoO₃) as the precursor, reacting with fluorine gas at 250–350°C:

$$

\text{MoO}3 + 3\text{F}2 \rightarrow \text{MoF}6 + \frac{3}{2}\text{O}2

$$

This approach avoids handling metallic molybdenum powder, simplifying feedstock logistics. The oxygen byproduct is easily separated via fractional condensation, given MoF₆’s higher volatility compared to O₂. Yield optimization requires precise temperature control, as excessive heat (>350°C) promotes side reactions forming oxyfluorides.

Industrial Scalability

Large-scale reactors utilize fluidized beds to enhance gas-solid contact, achieving conversion rates >85%. Post-synthesis purification involves cryogenic traps to isolate MoF₆ from unreacted F₂ and O₂.

Bromine Trifluoride-Mediated Synthesis

Bromine trifluoride (BrF₃) serves as both fluorinating agent and solvent in this method:

$$

\text{Mo} + 6\text{BrF}3 \rightarrow \text{MoF}6 + 3\text{Br}_2

$$

Reactions occur at 350°C, but BrF₃’s high reactivity and toxicity necessitate specialized containment systems. While this route avoids gaseous fluorine, bromine byproduct removal complicates purification. Additionally, BrF₃’s tendency to form stable complexes with MoF₆ reduces final yield.

Chlorination-Fluorination Pathway

Early attempts used molybdenum pentachloride (MoCl₅) as an intermediate:

$$

2\text{MoCl}5 + 6\text{F}2 \rightarrow 2\text{MoF}6 + 5\text{Cl}2

$$

However, MoCl₅’s volatility and tendency to decompose into metallic molybdenum above 200°C make this method impractical for large-scale use. Chlorine byproducts also pose handling challenges.

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical parameters for each method:

Thermodynamic and Kinetic Insights

The NIST WebBook provides heat capacity ($$C_p$$) data for MoF₆, modeled by the Shomate equation:

$$

C_p^\circ = 150.68 + 6.156t - 1.658t^2 + 0.141t^3 - \frac{2.951}{t^2}

$$

where $$t = T/1000$$. These values inform reactor design by predicting thermal management requirements during exothermic fluorination steps.

Análisis De Reacciones Químicas

Types of Reactions: Molybdenum hexafluoride undergoes various chemical reactions, including:

Reduction: It can be reduced by hydrogen to form molybdenum powder and amorphous molybdenum fluoride.

Hydrolysis: Reacts with water to form molybdenum trioxide and hydrogen fluoride.

Common Reagents and Conditions:

Hydrogen Reduction: Conducted in the presence of argon and hydrogen at low pressures.

Hydrolysis: Occurs readily in the presence of water vapor.

Major Products:

Reduction: Molybdenum powder and amorphous molybdenum fluoride.

Hydrolysis: Molybdenum trioxide and hydrogen fluoride.

Aplicaciones Científicas De Investigación

Molybdenum hexafluoride (MoF6), also known as molybdenum fluoride, is a chemical compound with diverse applications in various scientific and industrial fields . It is a water-insoluble molybdenum source suitable for oxygen-sensitive applications like metal production .

Scientific Research Applications

Chemical Vapor Deposition (CVD): MoF6 is used in the microelectronics industry for chemical vapor deposition of molybdenum or molybdenum silicide. This process helps produce low-resistance, high-melting-point interconnects .

Atomic Layer Deposition (ALD): MoF6 can be used in atomic layer deposition to grow molybdenum disulfide (MoS2) films on silicon and fused silica substrates .

Fluorinating Agent: MoF6 acts as a strong fluorinating agent .

Film-Forming Material: MoF6 can be used as a film-forming material for ion doping .

Isotope Separation: this compound is mainly used for molybdenum isotopes separation .

Impregnation of Plastics: this compound can impregnate polytetrafluoroethylene, rendering the plastic more conductive .

Hydrolysis Studies: MoF6 serves as a non-radioactive substitute for uranium in hydrolysis studies of metal hexafluorides .

SiO2 Fluorination/Passivation: this compound can be used for fluorination/passivation of hydroxylated SiO2 at 250 °C .

Properties of this compound

This compound is a white, massive crystalline solid with the molecular formula MoF6 . It has a density of 2.55 lg/cm3 in liquid form at 17.5°C. The melting point of MoF6 is 17.5°C, and its boiling point is 35°C . MoF6 does not react with dry air, chlorine, or sulfur dioxide but is sensitive to humid air, which causes it to generate blue molybdenum oxide after the reaction. It dissolves and decomposes in a large amount of water .

Safety and Storage

Mecanismo De Acción

Molybdenum hexafluoride is often compared with other hexafluorides such as tungsten hexafluoride and uranium hexafluoride:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares MoF₆ with other transition metal hexafluorides:

Key Observations:

- WF₆ is the weakest oxidizer .

- Phase Behavior : MoF₆’s liquid state at RT contrasts with WF₆’s gaseous nature and UF₆’s sublimation properties .

Reactivity and Adduct Formation

- Nitrosyl/Nitryl Fluorides: MoF₆, WF₆, and UF₆ form 1:1 adducts with nitrosyl (NOF) and nitryl (NO₂F) fluorides .

- Hydrolysis : MoF₆ impregnates polytetrafluoroethylene (PTFE), forming molybdenum oxides upon hydrolysis. In contrast, WF₆ produces fibrous surface deposits, and ReF₆ yields rhenium oxides .

- Redox Reactions : Unlike UF₆, which reacts with N₂O₄ to form salts, MoF₆ and WF₆ are inert toward N₂O₄ .

Other Molybdenum Halides and Oxides

- Lower Fluorides: MoF₅, synthesized via MoF₆ reduction, forms adducts with acetonitrile and pyridine . MoCl₆ is unknown, unlike stable MoF₆ .

- Mixed Oxidation States : Oxygen-containing compounds like Mo₅O₁₄ and Mo₁₇O₄₇ feature Mo⁵⁺ and Mo⁶⁺, differing from MoF₆’s exclusive +6 state .

Actividad Biológica

Molybdenum hexafluoride (MoF) is an inorganic compound that has garnered interest in various scientific fields, particularly in materials science and chemistry. However, its biological activity and potential health effects have not been extensively studied. This article aims to synthesize available information regarding the biological activity of MoF, including its toxicological profile, interactions with biological systems, and relevant case studies.

This compound is a colorless solid at room temperature, with a boiling point of 34 °C. It is synthesized through the direct reaction of molybdenum metal with an excess of hydrofluoric acid or by reacting molybdenum pentachloride with anhydrous hydrofluoric acid at temperatures between 30–40 °C .

Toxicological Profile

The toxicological effects of molybdenum compounds, including MoF, have been investigated primarily through studies on molybdenum trioxide (MoO), as both compounds share similar properties due to the presence of molybdenum. The Agency for Toxic Substances and Disease Registry (ATSDR) has reported that inhalation exposure to molybdenum can lead to respiratory issues, including chronic inflammation and squamous metaplasia in animal models .

Key Findings from Toxicological Studies:

- Inhalation Exposure : Chronic exposure to molybdenum trioxide resulted in significant respiratory tract lesions in rats, including hyaline degeneration and squamous metaplasia .

- Critical Effects : The critical effect identified was respiratory damage, particularly affecting the nasal respiratory and olfactory epithelium .

Biological Interactions

This compound exhibits unique interactions when exposed to biological materials. For instance, studies have shown that MoF can undergo hydrolysis when in contact with water vapor, leading to the formation of various molybdenum oxides . This property may influence its reactivity within biological systems.

Hydrolysis Studies

Research has demonstrated that MoF can be layered onto substrates in cryogenic conditions, where it reacts with water vapor to form intermediate species. Fourier Transform Infrared Spectroscopy (FTIR) analysis revealed strong absorption features indicative of ionic dissociation intermediates trapped in a disordered hydrogen-bonded network .

Case Studies

Research into the biological effects of MoF is limited but includes investigations into its potential use as a non-radioactive substitute for uranium in various chemical processes. These studies highlight the need for further exploration into its safety profile and biological implications.

Notable Case Study:

- Hydrolysis Reaction : A study using cryogenically layered MoF showed that upon hydrolysis, various intermediate products were formed, which could have implications for understanding its behavior in biological settings .

Summary Table of Biological Activity and Toxicological Effects

| Property | Observation |

|---|---|

| Chemical Formula | MoF |

| Synthesis Method | Reaction with hydrofluoric acid or pentachloride |

| Toxicity | Respiratory effects noted in animal studies |

| Critical Effects | Squamous metaplasia, chronic lung inflammation |

| Hydrolysis Products | Molybdenum oxides formed upon reaction with water vapor |

| Biological Interactions | Potential ionic dissociation intermediates observed |

Q & A

Q. What are the critical considerations for synthesizing and handling MoF₆ in laboratory settings?

MoF₆ is highly reactive with water, producing corrosive hydrogen fluoride (HF) gas . Synthesis must occur in anhydrous, inert environments (e.g., gloveboxes under argon/nitrogen). Handling requires corrosion-resistant equipment (e.g., nickel or Monel reactors) and personal protective gear (chemical-resistant gloves, full-body suits, and respirators rated for HF) . Post-synthesis purification involves fractional distillation under controlled temperatures (17.4–34°C) to isolate MoF₆ from byproducts like MoOF₄ .

Q. How can researchers characterize the purity and structural integrity of MoF₆?

Key methods include:

- Elemental analysis : Confirm stoichiometry (Mo:F = 45.7%:54.3%) via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) .

- Spectroscopy : Raman and IR spectroscopy identify vibrational modes (e.g., Mo-F stretches at ~740 cm⁻¹) to detect impurities like oxide fluorides .

- Phase analysis : Differential scanning calorimetry (DSC) verifies melting (17.4°C) and boiling points (34°C) .

Q. What are the stability challenges of MoF₆ under varying experimental conditions?

MoF₆ decomposes in humid air or aqueous media, releasing HF. Storage requires sealed containers under dry inert gas. Thermal stability is limited; prolonged heating above 150°C risks disproportionation into MoF₅ and MoF₄ . Researchers must pre-treat reaction vessels to remove trace moisture and oxygen.

Advanced Research Questions

Q. How does MoF₆ behave in cryoscopic determinations, and what methodological precautions are necessary?

MoF₆ is used in triple-point depression studies to analyze solute concentrations in binary systems (e.g., MoF₆-UF₆). The relationship between solute mole fraction (𝑥) and triple-point depression (Δ𝑇) follows the equation:

where (cryoscopic constant) is empirically derived. For MoF₆ in UF₆, measurements require ultra-pure samples and calorimetric calibration to avoid errors from impurities or non-ideal solution behavior .

Q. How can researchers resolve contradictions in reported physicochemical data for MoF₆?

Discrepancies in properties like density (2.54 g/cm³ vs. literature variations) often stem from impurities or measurement techniques. To reconcile

- Replicate experiments : Use standardized protocols (e.g., ASTM guidelines) for density, vapor pressure, and thermal analysis.

- Cross-validate methods : Compare results from X-ray diffraction (XRD) and neutron scattering for structural consistency .

- Meta-analysis : Review historical datasets (e.g., Argonne National Laboratory reports) to identify systematic errors .

Q. What role does MoF₆ play in advanced semiconductor research, particularly in atomic layer deposition (ALD)?

While MoO₂Cl₂ is more common in ALD, MoF₆ is investigated for niche applications due to its high vapor pressure and fluorine-rich ligands. Challenges include:

Q. How can MoF₆ interactions in binary systems inform nuclear fuel cycle research?

In UF₆-MoF₆ systems, phase behavior studies reveal non-ideal mixing, critical for uranium enrichment processes. Researchers use vapor-liquid equilibrium (VLE) data and Raman spectroscopy to model separation efficiency. Recent work highlights deviations from Raoult’s law at >1.5 mol% MoF₆, necessitating activity coefficient corrections .

Methodological Guidelines

- Experimental Design : For toxicity studies, prioritize in vitro assays (e.g., cell viability tests with lung epithelial cells) over animal models due to HF’s acute hazards .

- Data Analysis : Use software like Gaussian or ORCA for computational modeling of MoF₆’s electronic structure to predict reactivity .

- Ethical Compliance : Adhere to ACS guidelines for hazardous waste disposal, including neutralization of residual MoF₆ with calcium oxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.